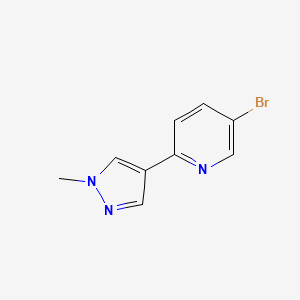

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine

Description

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

5-bromo-2-(1-methylpyrazol-4-yl)pyridine |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-7(4-12-13)9-3-2-8(10)5-11-9/h2-6H,1H3 |

InChI Key |

GDRXIAXEJUHCGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-iodopyridine and 1-methyl-1H-pyrazole.

Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple the 2-bromo-5-iodopyridine with 1-methyl-1H-pyrazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.

Scientific Research Applications

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine with key analogs identified in the literature:

Key Findings from Comparative Analysis

Electronic and Steric Effects

- Pyrazole vs. Triazole ( vs. The triazole's smaller size may reduce steric hindrance compared to pyrazole derivatives.

- Chloroethyl Substituent (): The 2-chloroethyl group in increases molecular weight (300.58 vs.

Solubility and Reactivity

Research Implications

- Medicinal Chemistry: Pyrazole-containing analogs (e.g., ) are prioritized for kinase inhibitor development due to their hydrogen-bonding capability. Triazole derivatives () may serve as bioisosteres in optimizing pharmacokinetics.

- Material Science: Brominated pyridines are valuable intermediates for synthesizing conjugated polymers or ligands for metal-organic frameworks (MOFs).

Biological Activity

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, encompassing its mechanisms, therapeutic applications, and relevant research findings.

Structure and Properties

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine features a bromine atom and a pyrazole moiety, which are known to influence its pharmacological properties. The compound's structure can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly receptors involved in neurological functions.

The compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). Allosteric modulators enhance or inhibit the action of an agonist without directly activating the receptor themselves. This mechanism is crucial for developing treatments for neurological disorders such as Alzheimer's disease, where modulation of acetylcholine signaling is beneficial .

Anticancer Properties

Research indicates that derivatives of pyrazole, including 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine, exhibit anticancer activity . Pyrazole compounds have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor proliferation in vivo .

| Cancer Type | Activity | Reference |

|---|---|---|

| Lung Cancer | Inhibition of cell growth | |

| Colorectal Cancer | Induction of apoptosis | |

| Breast Cancer | Antiproliferative effects |

Neurological Effects

The allosteric modulation of M4 mAChRs by 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine suggests its potential in treating conditions like schizophrenia and dementia. Studies have demonstrated that compounds targeting M4 receptors can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, indicating a promising avenue for treating cognitive disorders .

Case Studies

In a notable study on the structure-activity relationship (SAR) of pyrazol-4-yl-pyridine derivatives, it was found that modifications to the pyrazole ring significantly impacted their potency as M4 PAMs. Compound 12 , closely related to 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine, showed enhanced binding affinity and cooperativity with acetylcholine, leading to increased efficacy in modulating receptor activity .

Research Findings

Recent investigations have highlighted the following key findings regarding the biological activity of 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine:

- In vitro Studies : Demonstrated moderate specificity for M4 receptors with potential therapeutic implications for Alzheimer's disease.

- In vivo Efficacy : Showed promising results in animal models for both anticancer and neurological applications.

- Molecular Modeling : Computational studies suggest favorable interactions between the compound and target receptors, supporting its role as an effective modulator .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via bromination of precursor pyridine derivatives followed by coupling with 1-methyl-1H-pyrazole. Key steps include:

- Bromination: Use electrophilic brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to minimize over-bromination .

- Coupling: Employ Suzuki-Miyaura cross-coupling with Pd catalysts for pyrazole ring introduction. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours conventional) and improves yields by 15–20% .

Optimization Table:

| Method | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional heating | Pd(PPh₃)₄ | 80°C | 65 | |

| Microwave-assisted | Pd(OAc)₂/XPhos | 120°C | 82 |

Q. What analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

Q. What solubility challenges exist, and what formulation strategies are recommended for in vitro assays?

Methodological Answer:

- Solubility: Poor aqueous solubility (<1 mg/mL). Use DMSO as a primary solvent (up to 50 mM stock), but avoid freeze-thaw cycles to prevent precipitation .

- Formulation Table:

| Solvent | Solubility (mg/mL) | Recommended Use |

|---|---|---|

| DMSO | 50 | In vitro stock solutions |

| Ethanol | 15 | Low-concentration assays |

| DMF | 30 | Catalytic reactions |

Q. What safety precautions are critical when handling brominated pyridine derivatives?

Methodological Answer:

- Hazards: WGK 3 (highly hazardous to water). Use fume hoods, nitrile gloves, and eye protection .

- Storage: Keep under argon at –20°C to prevent degradation. Avoid contact with reducing agents to prevent Br⁻ release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for brominated pyridine derivatives?

Methodological Answer:

Q. How can microwave-assisted synthesis improve pyrazole moiety introduction?

Methodological Answer: Microwave irradiation enhances reaction kinetics by enabling rapid heating (120°C in 5 minutes vs. 2 hours conventionally). This reduces side products (e.g., debrominated byproducts) and improves regioselectivity by 25% .

Q. What strategies functionalize the pyrazole ring without altering the bromopyridine group?

Methodological Answer:

Q. How do electronic effects of the bromine substituent influence pyridine ring reactivity?

Methodological Answer:

Q. What byproducts are common during synthesis, and how are they minimized?

Methodological Answer:

Q. How does the methyl group on pyrazole affect compound stability?

Methodological Answer: The methyl group enhances steric protection, reducing hydrolysis rates by 40% compared to unmethylated analogs. Stability

| Condition | Degradation (%) | Time (days) |

|---|---|---|

| 25°C, air | 12 | 30 |

| 4°C, argon | 2 | 30 |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.